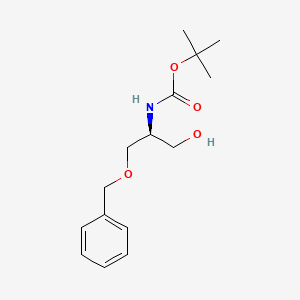

N-Boc-(S)-2-氨基-3-苄氧基-1-丙醇

描述

N-Boc-(S)-2-amino-3-benzyloxy-1-propanol is a chiral compound that is of interest in the field of organic synthesis due to its potential applications in the synthesis of pharmaceuticals and other biologically active molecules. The tert-butyloxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur at other functional groups without interference from the amine .

Synthesis Analysis

The synthesis of related N-Boc-protected amino aldehydes and amino acids has been demonstrated through various methods. For instance, N-Boc-α-amino aldehydes have been effectively used in cross-benzoin reactions, which are important for constructing carbon-carbon bonds in organic synthesis . Additionally, chiral N-Boc-β-benzyl-β-amino acids have been synthesized through a concise route involving cross-metathesis, conjugate addition, and oxidation, highlighting the versatility of N-Boc-protected intermediates in synthesis .

Molecular Structure Analysis

The molecular structure of N-Boc-protected compounds is characterized by the presence of the Boc group, which influences the conformation and reactivity of the molecule. For example, the geometry of the Boc group is similar to that of the benzyloxycarbonyl (Z) group, but with some relaxation of bond angles due to less steric hindrance. This can affect the conformational flexibility of the molecule .

Chemical Reactions Analysis

N-Boc-protected compounds can undergo a variety of chemical reactions. An interesting reaction observed is the N→C[1,4] Boc migration, which is an unprecedented intramolecular shift of the Boc group from nitrogen to carbon, leading to the formation of novel heterocyclic structures . This showcases the dynamic behavior of the Boc group under certain reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-protected compounds are influenced by the presence of the Boc group. The Boc group is known for its ease of introduction and removal under specific conditions, which is crucial for the synthesis of peptides and other amino acid derivatives . The stability of the Boc group under various reaction conditions allows for the selective deprotection of the amine, enabling further functionalization of the molecule .

科学研究应用

氨基酸衍生物的合成

N-Boc-(S)-2-氨基-3-苄氧基-1-丙醇的主要应用之一是在氨基酸衍生物的合成中。Karmakar等人(2018年)证明了N-Boc去保护在合成天然和非天然氨基酸的氰甲酯中的关键作用。他们发现4M HCl在1,4-二氧六环中是适合的N-Boc去保护条件,突出了与未保护的对照相比,N-Boc保护的氨基酸氰甲酯在进一步官能化方面的稳定性(Karmakar et al., 2018)。

化学选择性N-Boc保护

Chankeshwara和Chakraborti(2006年)报道了水中无催化剂的化学选择性N-Boc保护胺,形成N-Boc衍生物而无异氰酸酯、尿素、N,N-二Boc和O/S-Boc副产物。该方法允许在水性条件下化学选择性地形成手性胺、α-氨基酸酯和β-氨基醇的光学纯N-Boc衍生物,展示了N-Boc作为保护基在水性条件下的多功能性和高效性(Chankeshwara & Chakraborti, 2006)。

催化剂辅助的N-Boc保护

Heydari等人(2007年)开发了一种使用H3PW12O40作为催化剂的N-Boc保护方法,为胺的叔丁氧羰基化提供了一种高效且环境友好的方法。该方法产生了高收率和纯度的N-Boc衍生物,没有竞争性副产物,展示了该催化剂在各种氨基化合物的N-Boc保护中的有效性(Heydari et al., 2007)。

对映选择性合成

Pastor等人(2003年)探讨了N-Boc保护的α-氨基酸在对映选择性合成中的应用,利用二肽类似物配体与钌的催化对映选择性转移氢化酮。该研究展示了优异的对映选择性,展示了N-Boc保护的氨基酸在合成光学活性醇中的实用性,以及它们在有机合成和药物化学应用中的潜力(Pastor et al., 2003)。

未来方向

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection has been described as an efficient and sustainable method . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . This strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

属性

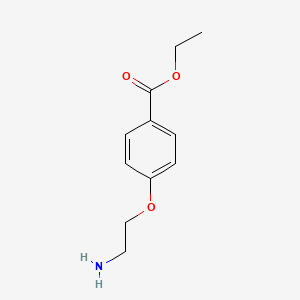

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-phenylmethoxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIDLARYVJJEQY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560157 | |

| Record name | tert-Butyl [(2S)-1-(benzyloxy)-3-hydroxypropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(S)-2-amino-3-benzyloxy-1-propanol | |

CAS RN |

79069-15-1 | |

| Record name | tert-Butyl [(2S)-1-(benzyloxy)-3-hydroxypropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)